

Preclinical Studies on Lonaprisan (ZK-230211): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Lonaprisan	
Cat. No.:	B1675054	Get Quote

Introduction

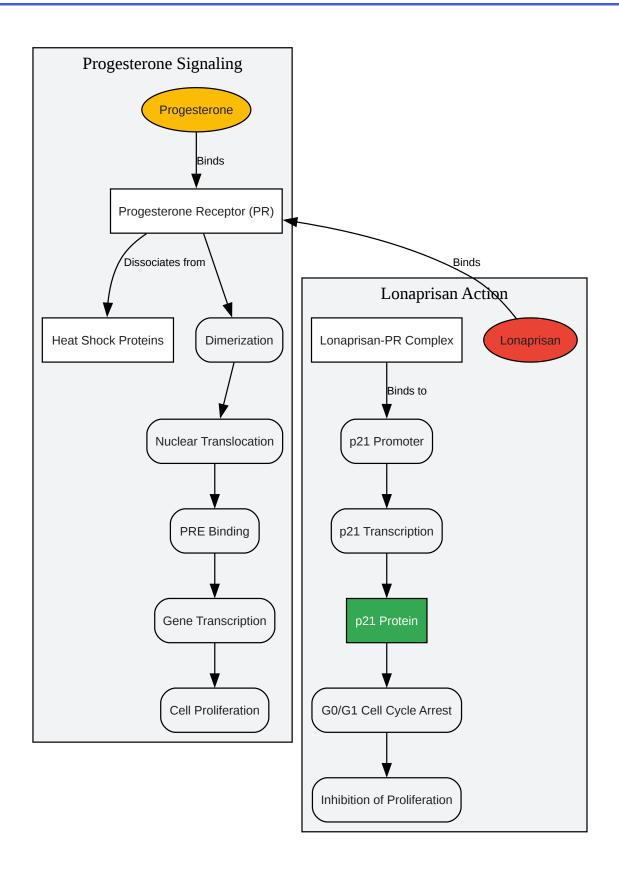
Overview of Lonaprisan (ZK-230211)

Lonaprisan, also known as ZK-230211 or BAY 86-5044, is a synthetic, steroidal antiprogestogen.[1][2] It is a selective progesterone receptor modulator (SPRM) that acts as a potent and highly selective silent antagonist of the progesterone receptor (PR).[1] Developed by Bayer HealthCare Pharmaceuticals, **Lonaprisan** was investigated for the treatment of gynecological disorders such as endometriosis and dysmenorrhea, as well as for hormone-dependent breast cancer.[1][2] Despite reaching Phase II clinical trials, its development was ultimately discontinued.

Rationale for Development

Progesterone, acting via its receptor, plays a crucial role in the normal physiology of the female reproductive system. However, it is also implicated in the pathophysiology of several diseases. In endometriosis, progesterone is thought to stimulate the growth of ectopic endometrial tissue. In certain types of breast cancer, the progesterone receptor is expressed, and its signaling is believed to contribute to tumor proliferation. Therefore, a potent and selective progesterone receptor antagonist like **Lonaprisan** was developed with the therapeutic goal of blocking these pathological effects of progesterone.

Mechanism of Action Progesterone Receptor Antagonism


Lonaprisan is a pure progesterone receptor antagonist. Unlike some other antiprogestins, it does not exhibit partial agonist activity, even in the presence of protein kinase A (PKA) activators. It demonstrates high antagonistic activity on both progesterone receptor isoforms, PR-A and PR-B. The binding of **Lonaprisan** to the progesterone receptor prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling pathways that are normally triggered by progesterone.

Signaling Pathways

The primary mechanism of action of **Lonaprisan** involves the competitive inhibition of the progesterone receptor. Progesterone, upon binding to its receptor, induces a conformational change that leads to the dissociation of heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the progesterone-receptor complex binds to progesterone response elements (PREs) on the DNA, leading to the transcription of target genes.

Lonaprisan, by binding to the progesterone receptor, prevents these steps. One of the key downstream effects of **Lonaprisan** in breast cancer cells is the induction of the cyclin-dependent kinase inhibitor p21. This induction occurs through the direct binding of the **Lonaprisan**-progesterone receptor complex to the p21 promoter. The upregulation of p21 leads to cell cycle arrest in the G0/G1 phase and a subsequent inhibition of cell proliferation.

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of progesterone and the antagonistic action of **Lonaprisan**.

Pharmacodynamics In Vitro Studies

The binding affinity of **Lonaprisan** for various steroid receptors was determined using cytosolic extracts from different tissues and cell lines. The results are summarized in the table below.

Receptor	Source	Radioligand	Relative Binding Affinity (%)
Progesterone (Human)	T47D cells	[³ H]ORG 2058	300
Glucocorticoid (Rat)	Thymus	[³H]Dexamethasone	10
Androgen (Rat)	Prostate	[³H]Mibolerone	<0.1
Estrogen (Porcine)	Uterus	[³H]Estradiol	<0.1
Mineralocorticoid (Rat)	Kidney	[³H]Aldosterone	<0.1
Data from Fuhrmann et al., 2000.			

The in vitro efficacy of **Lonaprisan** was evaluated in human breast cancer (T47D) and endometrial cancer (Ishikawa) cell lines.

Cell Line	Assay	Endpoint	IC50 / ED50
T47D	Proliferation Assay	Inhibition of cell growth	~1 nM
Ishikawa	Alkaline Phosphatase	Inhibition of progesterone-induced ALP activity	~0.1 nM
Data from Fuhrmann et al., 2000.			

In Vivo Studies

The McPhail test in rabbits was used to assess the anti-progestagenic activity of **Lonaprisan** on the endometrium.

Compound	Route of Administration	Dose for 50% Inhibition (mg/animal/day)
Lonaprisan	Subcutaneous	0.03
Lonaprisan	Oral	0.3
Data from Fuhrmann et al., 2000.		

Preclinical studies in rat models of endometriosis have demonstrated the efficacy of **Lonaprisan** in reducing the size of endometriotic lesions.

Animal Model	Treatment	Dose	Outcome
Rat	Lonaprisan (s.c.)	1 mg/kg/day	Significant reduction in lesion size
Data from Fuhrmann et al., 2000.			

The antitumor activity of **Lonaprisan** was evaluated in the 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats.

Treatment	Dose (mg/kg/day, s.c.)	Tumor Growth Inhibition (%)
Lonaprisan	0.3	~50
Lonaprisan	1.0	~80
Lonaprisan	3.0	>90
Data from Fuhrmann et al., 2000.		

Pharmacokinetics Oral Bioavailability

The oral bioavailability of **Lonaprisan** was assessed in preclinical animal models.

Species	Oral Bioavailability (%)
Rat	~30
Dog	~50
Data from Fuhrmann et al., 2000.	

Toxicology

Detailed preclinical toxicology data for **Lonaprisan** is not extensively published in the public domain. However, it has been reported that **Lonaprisan** was well-tolerated in Phase I clinical studies, suggesting a favorable safety profile in initial human trials.

Experimental ProtocolsProgesterone Receptor Binding Assay

Click to download full resolution via product page

Figure 2: Workflow for the progesterone receptor binding assay.

- Objective: To determine the binding affinity of Lonaprisan to the progesterone receptor.
- Materials: T47D human breast cancer cells, [3H]ORG 2058 (radioligand), unlabeled
 Lonaprisan, appropriate buffers.
- Procedure:
 - Prepare a cytosolic fraction from T47D cells, which are rich in human progesterone receptors.
 - Incubate the cytosol with a fixed concentration of [³H]ORG 2058 and varying concentrations of unlabeled **Lonaprisan**.
 - After incubation, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
 - Measure the radioactivity of the bound fraction using liquid scintillation counting.
 - The concentration of Lonaprisan that inhibits 50% of the specific binding of [³H]ORG
 2058 (IC50) is determined.
 - The relative binding affinity is calculated by comparing the IC50 of Lonaprisan to that of a reference compound (e.g., progesterone).

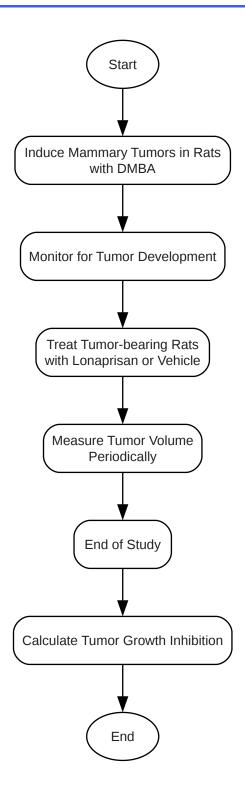
T47D Cell Proliferation Assay

- Objective: To assess the antiproliferative effect of Lonaprisan on breast cancer cells.
- Materials: T47D cells, cell culture medium, **Lonaprisan**, MTT or SRB reagent.
- Procedure:

- Seed T47D cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Lonaprisan for a specified period (e.g., 72 hours).
- At the end of the treatment period, add MTT or SRB reagent to the wells and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine cell viability.
- Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.

Alkaline Phosphatase Assay (Ishikawa Cells)

- Objective: To evaluate the anti-progestagenic activity of Lonaprisan in endometrial cancer cells.
- Materials: Ishikawa cells, cell culture medium, progesterone, Lonaprisan, alkaline phosphatase substrate.
- Procedure:
 - Culture Ishikawa cells in a suitable medium.
 - Treat the cells with a fixed concentration of progesterone to induce alkaline phosphatase
 (ALP) activity, along with varying concentrations of Lonaprisan.
 - After a defined incubation period, lyse the cells and measure the ALP activity using a colorimetric or fluorometric substrate.
 - The concentration of Lonaprisan that inhibits 50% of the progesterone-induced ALP activity (ED50) is determined.


McPhail Test (Rabbit Model)

- Objective: To assess the in vivo anti-progestagenic effect of Lonaprisan on the endometrium.
- Materials: Immature female rabbits, estrogen, progesterone, **Lonaprisan**.
- Procedure:
 - Prime immature female rabbits with estrogen to induce endometrial proliferation.
 - Administer progesterone to induce secretory changes in the endometrium.
 - Co-administer Lonaprisan at various doses.
 - After the treatment period, sacrifice the animals and histologically examine the uteri.
 - The degree of endometrial transformation is scored, and the dose of Lonaprisan that causes a 50% inhibition of the progesterone-induced effect is determined.

DMBA-Induced Mammary Tumor Model (Rat)

Click to download full resolution via product page

Figure 3: Experimental workflow for the DMBA-induced mammary tumor model.

• Objective: To evaluate the in vivo antitumor efficacy of **Lonaprisan**.

- Materials: Female Sprague-Dawley rats, 7,12-dimethylbenz[a]anthracene (DMBA),
 Lonaprisan.
- Procedure:
 - Induce mammary tumors in young female rats by oral administration of DMBA.
 - Once tumors are established and have reached a palpable size, randomize the animals into treatment and control groups.
 - Administer Lonaprisan or vehicle to the respective groups for a defined period.
 - Measure tumor size regularly using calipers.
 - At the end of the study, calculate the percentage of tumor growth inhibition in the Lonaprisan-treated groups compared to the control group.

Conclusion

The preclinical data on **Lonaprisan** (ZK-230211) demonstrate that it is a potent and selective progesterone receptor antagonist with significant antiproliferative and anti-progestagenic activity. In vitro studies confirmed its high binding affinity for the progesterone receptor and its ability to inhibit the growth of hormone-dependent cancer cells. In vivo studies in animal models of endometriosis and breast cancer further supported its therapeutic potential. While the clinical development of **Lonaprisan** was discontinued, the extensive preclinical research provides a valuable foundation for the continued investigation of progesterone receptor antagonists in the treatment of gynecological disorders and hormone-responsive cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Growth inhibition of DMBA-induced rat mammary carcinomas by the antiandrogen flutamide PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lonaprisan Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Preclinical Studies on Lonaprisan (ZK-230211): An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675054#preclinical-studies-on-lonaprisan-zk-230211]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com